BenchChemオンラインストアへようこそ!

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Permeability

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 879761-45-2) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-chloro-3-nitrophenyl substituent at position 3 and a methoxymethyl group at position 5. With a molecular formula of C10H8ClN3O4 and a molecular weight of 269.64 g/mol, this compound is cataloged as BB_SC-2340 within the InterBioScreen (IBS) screening library and is supplied at ≥95% purity by multiple vendors.

Molecular Formula C10H8ClN3O4
Molecular Weight 269.64
CAS No. 879761-45-2
Cat. No. B2991062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole
CAS879761-45-2
Molecular FormulaC10H8ClN3O4
Molecular Weight269.64
Structural Identifiers
SMILESCOCC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClN3O4/c1-17-5-9-12-10(13-18-9)6-2-3-7(11)8(4-6)14(15)16/h2-4H,5H2,1H3
InChIKeySYZWNFJZTROYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 879761-45-2): A 1,2,4-Oxadiazole Screening Compound for Medicinal Chemistry and Biological Profiling


3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 879761-45-2) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-chloro-3-nitrophenyl substituent at position 3 and a methoxymethyl group at position 5 . With a molecular formula of C10H8ClN3O4 and a molecular weight of 269.64 g/mol, this compound is cataloged as BB_SC-2340 within the InterBioScreen (IBS) screening library and is supplied at ≥95% purity by multiple vendors [1]. Its predicted LogP of 2.59 and six hydrogen bond acceptor sites distinguish it from simpler 5-alkyl or 5-unsubstituted analogs, positioning it as a moderately lipophilic scaffold with enhanced heteroatom content for target engagement .

Why 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole Cannot Be Interchanged with Simpler 5-Substituted or Unsubstituted 1,2,4-Oxadiazole Analogs


Close structural analogs in the 3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole series—such as the 5-methyl (CAS 92453-47-9), 5-unsubstituted (CAS 96898-95-2), and 5-chloromethyl (CAS 187399-90-2) derivatives—differ substantially in lipophilicity, hydrogen bonding capacity, and physicochemical behavior despite sharing the same aryl substitution . The methoxymethyl group at position 5 introduces an additional ether oxygen that serves as a sixth hydrogen bond acceptor (vs. five for the methyl analog), alters LogP by an estimated 0.4–0.6 log units, and raises the boiling point by approximately 18 °C relative to the 5-methyl derivative . These differences directly affect solubility, membrane permeability, protein binding, and metabolic stability, meaning that biological activity observed for one analog cannot be assumed for another [1]. For procurement decisions in SAR campaigns or fragment-based screening, selecting the correct 5-substitution pattern is essential to avoid misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (LogP) Advantage: Methoxymethyl Substitution Provides a 0.4–0.6 Log Unit Increase Over the 5-Methyl Analog

The target compound exhibits a predicted LogP of 2.59, compared with an estimated LogP range of approximately 2.0–2.2 for the 5-methyl analog (CAS 92453-47-9), based on the loss of the ether oxygen and reduction in carbon count . This 0.4–0.6 log unit increase moves the compound closer to the optimal CNS drug-like LogP range (2–3) and may enhance passive membrane permeability. The 5-unsubstituted analog (CAS 96898-95-2) lacks the methoxymethyl group entirely and is expected to have an even lower LogP (~1.5–1.8) . Higher lipophilicity must be balanced against solubility; the methoxymethyl ether provides this balance without introducing a hydrogen bond donor.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: Six Acceptors in the Target Compound vs. Five in the 5-Methyl, 5-Unsubstituted, and 5-Chloromethyl Analogs

The methoxymethyl group at position 5 contributes an ether oxygen that serves as a sixth hydrogen bond acceptor (HBA), increasing the total HBA count to 6 compared with 5 for the 5-methyl (CAS 92453-47-9), 5-unsubstituted (CAS 96898-95-2), and 5-chloromethyl (CAS 187399-90-2) analogs [1]. All compounds in this series share zero hydrogen bond donors. The additional HBA site may enhance interactions with polar residues in enzyme active sites or receptor binding pockets without introducing a donor that could impair membrane permeability. The 5-pyridyl analog (CAS 879452-13-8) also has 6 HBAs but achieves this through a pyridine nitrogen at the 5-position rather than an ether oxygen, resulting in different geometry and electronic character [2].

Hydrogen bonding Target engagement Solubility

Boiling Point Elevation: Methoxymethyl Substitution Raises Boiling Point by ~18 °C Over the 5-Methyl Analog, Indicating Stronger Intermolecular Interactions

The target compound has a predicted boiling point of 409.1±55.0 °C at 760 mmHg, compared with 390.9±52.0 °C for the 5-methyl analog (CAS 92453-47-9) and 369.9±52.0 °C for the 5-unsubstituted analog (CAS 96898-95-2) . This represents a ~18 °C increase over the methyl analog and a ~39 °C increase over the unsubstituted compound. The elevated boiling point reflects stronger intermolecular dipole–dipole interactions imparted by the ether oxygen, which also correlates with higher density (1.4 vs. 1.5 g/cm³ for the methyl analog; the unsubstituted analog is denser at 1.526 g/cm³ due to its smaller molecular volume) .

Thermal stability Formulation Purification

Class-Level Biological Potential: Nitro-Substituted 1,2,4-Oxadiazoles Demonstrate AChE Inhibition (IC50 as Low as 1.47 µM) and Antimicrobial Activity (MIC ≥ 2 µM)

A comprehensive profiling study of nitro-substituted 1,2,4-oxadiazole derivatives by Šikorová et al. (2026) demonstrated that the class exhibits robust acetylcholinesterase (AChE) inhibitory activity with IC50 values as low as 1.47 µM, outperforming rivastigmine in several cases, and butyrylcholinesterase (BuChE) inhibition with IC50 ≥ 45.09 µM [1]. Antimicrobial screening of the same compound series revealed potent activity (MIC ≥ 2 µM) against Mycobacterium tuberculosis, atypical mycobacteria, Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), and the mould Trichophyton interdigitale [1]. SAR analysis identified the 4-chloro-3-nitrophenyl moiety and the 1,2,4-oxadiazole core as essential structural features for activity, providing a class-level inference that this target compound—which bears both features—may exhibit similar biological profiles [1]. The methoxymethyl group at position 5, not present in the published series, represents a point of structural divergence whose biological impact remains empirically untested and requires experimental validation.

Cholinesterase inhibition Antimicrobial Drug discovery

Commercial Availability: ≥95% Purity with Same-Day Shipping from Multiple Vendors, Supported by InterBioScreen Library Provenance

The target compound is available from multiple commercial vendors at ≥95% purity (catalog number CM853382 from Chemeenu; BB_SC-2340 from InterBioScreen) with same-day shipping for in-stock orders [1]. The compound's inclusion in the InterBioScreen (IBS) bioactive compound collection—a database used in published virtual screening campaigns against SARS-CoV-2 targets—provides independent validation of its structural interest and screening-grade quality [2]. In contrast, some closely related analogs (e.g., the 5-pyridyl derivative CAS 879452-13-8) are listed as discontinued by certain suppliers, potentially complicating resupply for follow-up studies . The MDL number MFCD06738213 is assigned, facilitating cross-referencing across chemical databases .

Procurement Quality control Screening libraries

Optimal Research and Procurement Application Scenarios for 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 879761-45-2)


Fragment-Based and Diversity-Oriented Screening for Cholinesterase and Antimicrobial Targets

The compound's six hydrogen bond acceptor sites and balanced LogP of 2.59 make it a suitable fragment-like scaffold for screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where the nitro-substituted 1,2,4-oxadiazole class has demonstrated potent inhibition (IC50 as low as 1.47 µM, outperforming rivastigmine) [1]. The methoxymethyl group provides a distinct HBA geometry compared with the published series, enabling exploration of unexplored SAR around the 5-position. Procurement of this compound alongside its 5-methyl and 5-chloromethyl analogs would enable a focused SAR matrix to dissect the contribution of the ether oxygen to enzyme inhibition potency and selectivity .

Antimicrobial Drug Discovery Against MRSA and Mycobacterium tuberculosis

The 1,2,4-oxadiazole class with 4-chloro-3-nitrophenyl substitution has shown potent antimicrobial activity (MIC ≥ 2 µM) against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis [1]. This compound's unique 5-methoxymethyl substitution offers a tool to investigate whether the ether oxygen enhances or diminishes antimicrobial potency relative to the simpler 5-alkyl analogs already characterized. The compound can serve as a starting point for synthesizing derivatives where the methoxy group is cleaved or modified to generate additional analogs for MIC determination [1].

Physicochemical Profiling and Drug-Likeness Optimization Studies

With a predicted LogP of 2.59, zero hydrogen bond donors, and six acceptors, this compound sits within favorable drug-like chemical space. It can be used as a reference compound in studies that systematically compare how incremental changes at the oxadiazole 5-position—from hydrogen to methyl to methoxymethyl to chloromethyl—affect aqueous solubility, LogD, plasma protein binding, and microsomal stability [1]. The 18 °C boiling point elevation over the methyl analog and the 39 °C elevation over the unsubstituted analog provide additional endpoints for thermal stability profiling [1].

In Silico Screening and Molecular Docking Campaigns Using InterBioScreen-Validated Library Compounds

The compound's inclusion in the InterBioScreen (IBS) library—a database previously used in virtual screening campaigns against SARS-CoV-2 3CLpro, PLpro, and RdRp—provides a quality-validated starting point for computational docking studies [2]. Researchers can procure this compound alongside other IBS library members to build focused virtual screening subsets, with the confidence that the compound has passed InterBioScreen's quality control filters and is available for immediate follow-up experimental validation of in silico hits [2].

Quote Request

Request a Quote for 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.